molecular formula C27H27NO6 B6337867 Fmoc-L-3,4-dimethoxy-homophenylalanine CAS No. 1260616-59-8

Fmoc-L-3,4-dimethoxy-homophenylalanine

Cat. No.: B6337867
CAS No.: 1260616-59-8
M. Wt: 461.5 g/mol
InChI Key: MPPZZKBAHVJGRQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-3,4-dimethoxy-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a 3,4-dimethoxyphenyl group attached to the side chain. Its molecular formula is C27H27NO6, and it has a molecular weight of 461.51 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-3,4-dimethoxy-homophenylalanine typically involves the protection of the amino group with an Fmoc group, followed by the introduction of the 3,4-dimethoxyphenyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions. The compound is usually purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-3,4-dimethoxy-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield the free amino acid .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-3,4-dimethoxy-homophenylalanine is used as a building block in the synthesis of peptides and proteins.

Biology

In biological research, this compound is used to create modified peptides that can be used as probes to study cellular processes. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the synthesis of peptide-based drugs that target specific diseases. Its ability to introduce functional groups into peptides makes it valuable in drug design and development .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique properties make it suitable for applications in biotechnology and materials science .

Mechanism of Action

The mechanism of action of Fmoc-L-3,4-dimethoxy-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, allowing the peptide to interact with its target molecules. The 3,4-dimethoxyphenyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the peptide’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-3,4-dimethoxy-homophenylalanine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it valuable in the synthesis of peptides with unique functional properties, enabling the study of complex biological processes and the development of novel therapeutic agents .

Properties

IUPAC Name

(2S)-4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPZZKBAHVJGRQ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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